6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, such as 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, are known to interact with a variety of targets in the body. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders
Mode of Action
The mode of action of indole derivatives often involves their interaction with these targets, leading to changes in cellular processes. For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of these compounds can chelate with two Mg2+ ions within the active site of integrase . .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways and exert local and systemic biological effects
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may vary, but generally include the use of p-toluenesulfonic acid in toluene .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-methanol derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: A closely related compound with similar chemical properties.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with biological significance
Uniqueness: 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-ethoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15)13(2)10(8)7-9/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAMZVHOPHDCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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